molecular formula C11H15N3O2 B1474017 3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile CAS No. 1796658-66-6

3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile

Cat. No.: B1474017
CAS No.: 1796658-66-6
M. Wt: 221.26 g/mol
InChI Key: BHUAWBJURKGZOJ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a class of organic compounds that contain a core piperazine functional group . Piperazine derivatives have been disclosed in the treatment of cancer .


Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 262.73 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

Anticancer and Antituberculosis Properties

  • This compound's derivatives have shown potential in anticancer and antituberculosis studies. Specifically, certain synthesized derivatives exhibited significant in vitro anticancer activity against human breast cancer cell lines and substantial antituberculosis activity (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Photochemical Properties

  • The photochemistry of similar compounds, including those with cyclopropane and piperazine structures, has been explored. For example, studies on ciprofloxacin, which contains related structural features, demonstrate interesting photochemical behaviors, including low-efficiency substitution reactions and the impact of external conditions like sodium sulfite or phosphate on the reaction pathways (M. Mella, E. Fasani, & A. Albini, 2001).

Synthesis and Reactivity

  • Research on the synthesis and reactivity of compounds with similar structures has provided insights into the preparation of diverse derivatives with potential biological activities. Studies have explored various synthetic routes and the resulting chemical reactivity, contributing to the understanding of these compounds' chemical properties (A. Farag, K. Dawood, & Z. E. Kandeel, 1996; J. Veerman et al., 2003).

Antimicrobial Activities

  • Piperazine derivatives have shown promise in antimicrobial activities. Studies involving compounds with similar structural elements have demonstrated effectiveness against various bacterial strains, indicating potential applications in addressing bacterial infections and biofilm inhibition (Ahmed E. M. Mekky & S. Sanad, 2020).

Drug Synthesis and Optimization

  • The compound's structural framework is used in the synthesis of potential drugs, particularly in optimizing receptor antagonists and other therapeutic agents. Research has shown the utility of such structures in the development of scalable and economical synthesis methods for drugs (Reginald O. Cann et al., 2012).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-3-oxopropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with enzymes such as cytochrome P450 can lead to the modulation of metabolic processes, impacting the synthesis and degradation of various biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound also influences gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s overall activity and efficacy. For example, the interaction with cytochrome P450 enzymes can result in the hydroxylation and subsequent degradation of the compound, affecting its bioavailability and potency .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are essential for the compound’s targeted effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .

Properties

IUPAC Name

3-[4-(cyclopropanecarbonyl)piperazin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-4-3-10(15)13-5-7-14(8-6-13)11(16)9-1-2-9/h9H,1-3,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUAWBJURKGZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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